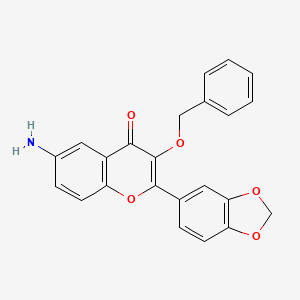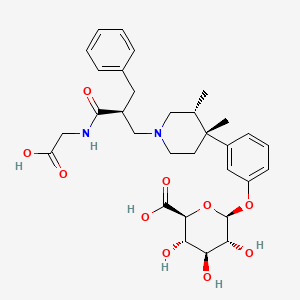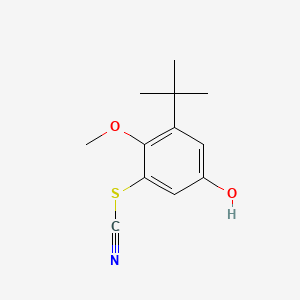
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a thiocyanate group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol typically involves the introduction of the tert-butyl, methoxy, and thiocyanate groups onto a phenol ring. One common method involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
tert-Butylation: The tert-butyl group is introduced using tert-butyl chloride and a strong base such as sodium hydride.
Methoxylation: The methoxy group is added using methanol and an acid catalyst.
Thiocyanation: The thiocyanate group is introduced using thiocyanogen or a thiocyanate salt in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The methoxy and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the thiocyanate group can interact with metal ions and proteins. These interactions can modulate biological activities and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butylhydroquinone: Similar structure with a tert-butyl group and phenol ring but lacks the methoxy and thiocyanate groups.
tert-Butylphenol: Contains a tert-butyl group and phenol ring but lacks the methoxy and thiocyanate groups.
4-Methoxyphenol: Contains a methoxy group and phenol ring but lacks the tert-butyl and thiocyanate groups.
Uniqueness
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol is unique due to the combination of the tert-butyl, methoxy, and thiocyanate groups on a single phenol ring
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
(3-tert-butyl-5-hydroxy-2-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,3)9-5-8(14)6-10(16-7-13)11(9)15-4/h5-6,14H,1-4H3 |
InChI Key |
QKVFXLODMKGQHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)O)SC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


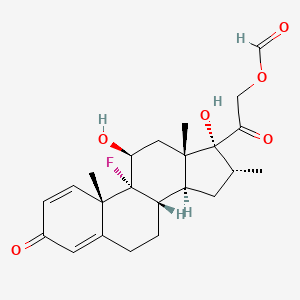

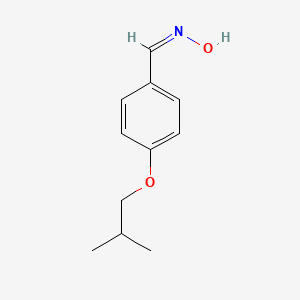
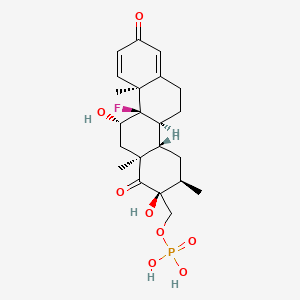
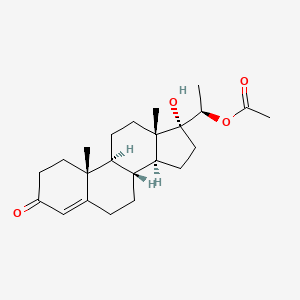
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
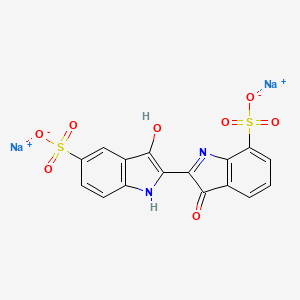
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
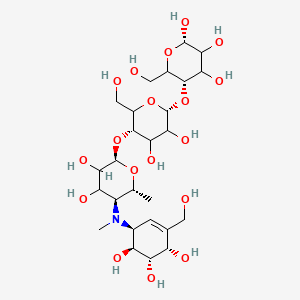
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
